N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
CAS No.: 1040690-52-5
Cat. No.: VC2642870
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline - 1040690-52-5](/images/structure/VC2642870.png)
Specification
CAS No. | 1040690-52-5 |
---|---|
Molecular Formula | C21H27NO3 |
Molecular Weight | 341.4 g/mol |
IUPAC Name | N-[2-(4-ethylphenoxy)ethyl]-4-(oxolan-2-ylmethoxy)aniline |
Standard InChI | InChI=1S/C21H27NO3/c1-2-17-5-9-19(10-6-17)24-15-13-22-18-7-11-20(12-8-18)25-16-21-4-3-14-23-21/h5-12,21-22H,2-4,13-16H2,1H3 |
Standard InChI Key | XAKNQACDELNILW-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCC3CCCO3 |
Canonical SMILES | CCC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCC3CCCO3 |
Introduction
Chemical Identity and Structural Properties
N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is an organic compound with the molecular formula C₂₁H₂₇NO₃. This complex structure contains multiple functional groups including an aniline derivative (aromatic amine), ether linkages, a tetrahydrofuran ring, and an ethyl-substituted phenyl group. The structural complexity arises from the combination of these various functional groups, creating a molecule with potential for diverse chemical interactions.
The compound has a molecular weight of 341.44 g/mol and is cataloged in chemical databases with the CAS registry number 1040690-52-5 . It is also known by the systematic name "Benzenamine, N-[2-(4-ethylphenoxy)ethyl]-4-[(tetrahydro-2-furanyl)methoxy]-" according to standard chemical nomenclature practices . This systematic name thoroughly describes the arrangement of functional groups within the molecular structure.
Core Structural Features
The molecular structure can be broken down into several key components:
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The core aniline structure (aromatic amine)
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A 4-ethylphenoxy ethyl substituent attached to the amine nitrogen
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A tetrahydro-2-furanylmethoxy group at the para position of the aniline ring
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Multiple ether linkages connecting these structural elements
These structural features contribute to the compound's physical and chemical properties, including its solubility profile, reactivity patterns, and potential biological interactions.
Physical and Chemical Properties
The physical and chemical properties of N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline are primarily determined by its chemical structure. While comprehensive experimental data on this specific compound is limited in the available literature, certain properties can be inferred from its structural features.
Basic Physical Properties
The following table summarizes the basic physical properties of N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline:
Given the presence of both polar functional groups (ether linkages, amine) and non-polar regions (aromatic rings, alkyl chains), this compound would likely exhibit moderate solubility in organic solvents such as alcohols, ethers, and halogenated solvents, while having limited solubility in water.
Supplier | Product Number | Packaging | Price (USD) | Purity | Update Date |
---|---|---|---|---|---|
Matrix Scientific | 031943 | 500 mg | $199 | Not specified | 2021-12-16 |
American Custom Chemicals Corporation | CHM0155290 | 500 mg | $795.80 | 95.00% | 2021-12-16 |
Additional supplier information indicates global availability from at least two sources:
Supplier | Country | Advantage Rating |
---|---|---|
Absin Bioscience Inc. | China | 58 |
Matrix Scientific | United States | 80 |
The substantial price difference between suppliers ($199 vs. $795.80) for the same quantity suggests significant variations in either purity, manufacturing processes, or market positioning . The relatively high cost per gram indicates that this compound is likely produced in limited quantities for specialized research applications rather than bulk industrial use.
Feature | N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline | N-ethyl-4-(2-fluorophenoxy)aniline |
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Molecular Formula | C₂₁H₂₇NO₃ | C₁₄H₁₄FNO |
Molecular Weight | 341.44 g/mol | 231.26 g/mol |
N-substituent | 2-(4-Ethylphenoxy)ethyl | Ethyl |
Para-substituent | Tetrahydro-2-furanylmethoxy | 2-Fluorophenoxy |
Oxygen-containing rings | Tetrahydrofuran | None |
The significant structural differences between these compounds would likely result in different physicochemical properties and potential biological activities, although both share the core aniline-phenoxy structural motif.
Analytical Characterization
Standard analytical techniques for the characterization of N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline would typically include spectroscopic and chromatographic methods.
Spectroscopic Analysis
For definitive structural confirmation and purity assessment, multiple complementary analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared Spectroscopy (IR)
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Ultraviolet-Visible Spectroscopy (UV-Vis)
Chromatographic Methods
Chromatographic techniques would be essential for assessing purity and for separation purposes:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) if the compound has sufficient volatility
These methods would be particularly important for quality control in research and commercial contexts.
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